5-Methoxy-2-propylnaphthalene-1,4-dione
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Overview
Description
5-Methoxy-2-propylnaphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine and industry. The compound’s structure consists of a naphthalene ring with methoxy and propyl substituents at specific positions, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-propylnaphthalene-1,4-dione can be achieved through several methods. One common approach involves the cyclization of 1,4-dicarbonyl compounds using acid-catalyzed reactions. The Paal-Knorr synthesis is a notable method for preparing such compounds, where the cyclization of 1,4-dicarbonyl compounds leads to the formation of naphthoquinones .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and purity. The choice of raw materials, reaction conditions, and catalysts play a crucial role in achieving efficient large-scale production. The use of microwave-assisted reactions and other advanced techniques can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-propylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have distinct biological and chemical properties .
Scientific Research Applications
5-Methoxy-2-propylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-propylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways. These interactions can lead to various biological outcomes, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar quinone structure but lacking the methoxy and propyl substituents.
Juglone (5-hydroxy-1,4-naphthoquinone): A naturally occurring naphthoquinone with a hydroxyl group at the 5-position.
Lawsone (2-hydroxy-1,4-naphthoquinone): Another naturally occurring naphthoquinone with a hydroxyl group at the 2-position.
Uniqueness
5-Methoxy-2-propylnaphthalene-1,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the propyl group influences its lipophilicity and interaction with biological targets .
Properties
CAS No. |
80213-83-8 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-methoxy-2-propylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O3/c1-3-5-9-8-11(15)13-10(14(9)16)6-4-7-12(13)17-2/h4,6-8H,3,5H2,1-2H3 |
InChI Key |
WDWHIJYVFMIBAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(C1=O)C=CC=C2OC |
Origin of Product |
United States |
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